molecular formula C13H15Cl2FN2O2S B2897197 2-(4-Fluorobenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride CAS No. 1177319-17-3

2-(4-Fluorobenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride

Cat. No.: B2897197
CAS No.: 1177319-17-3
M. Wt: 353.23
InChI Key: UCDFMOINHKCTJH-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorobenzenesulfonyl group and a pyridinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorobenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride typically involves multi-step organic reactions. One common method includes the sulfonylation of a fluorobenzene derivative followed by the introduction of the pyridinyl group through a nucleophilic substitution reaction. The final step often involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can optimize the reaction parameters, such as temperature, pressure, and reagent concentrations, to achieve efficient synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(4-Fluorobenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyridinyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 2-(4-Methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine
  • 2-(4-Chlorobenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine
  • 2-(4-Bromobenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine

Comparison: Compared to its analogs, 2-(4-Fluorobenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can enhance the compound’s binding affinity and specificity towards certain molecular targets. Additionally, the fluorine atom can influence the compound’s metabolic stability and bioavailability, making it a valuable molecule for drug development and other applications.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-2-pyridin-3-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S.2ClH/c14-11-3-5-12(6-4-11)19(17,18)13(8-15)10-2-1-7-16-9-10;;/h1-7,9,13H,8,15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDFMOINHKCTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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